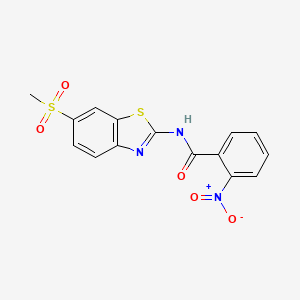

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S2/c1-25(22,23)9-6-7-11-13(8-9)24-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOWUBGTXLNIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the nitro and methylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro (-NO₂) group undergoes selective reduction to form an amine (-NH₂). This transformation is pivotal for generating pharmacologically active intermediates:

-

Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

-

Conditions : 60–80°C, 6–8 hours under inert atmosphere.

-

Product : N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-aminobenzamide.

Mechanistic Insight :

The nitro group is reduced via sequential electron transfer steps. In catalytic hydrogenation, adsorption of H₂ on palladium facilitates cleavage of the N–O bonds, yielding the amine. Sodium dithionite provides a milder, non-catalytic pathway through sulfur-based redox cycles .

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring undergoes substitution at the 2-position due to the electron-withdrawing methanesulfonyl group:

-

Reaction with Amines :

-

Reagents : Primary amines (e.g., methylamine, aniline).

-

Conditions : DMF, 100°C, 12 hours.

-

Product : Substituted benzothiazole derivatives with modified C2 substituents.

-

Key Observation :

The methanesulfonyl group enhances electrophilicity at C2, enabling nucleophilic attack without requiring harsh acidic conditions .

Sulfonamide Functionalization

The methanesulfonyl (-SO₂Me) group participates in sulfonamide-specific reactions:

-

Hydrolysis :

-

Reagents : Concentrated HCl or H₂SO₄.

-

Conditions : Reflux for 4–6 hours.

-

Product : 6-Hydroxy-1,3-benzothiazol-2-yl derivatives (via cleavage of the sulfonyl group).

-

-

Alkylation :

Coordination Chemistry

The compound acts as a ligand for transition metals, leveraging its sulfonamide and benzothiazole nitrogen atoms:

-

Metal Complexation :

Example :

A Ru(II)-catalyzed ortho-amidation reaction uses analogous benzothiazole derivatives to achieve regioselective C–N bond formation (Table 1) .

Table 1: Representative Reactions and Outcomes

Biological Activity-Driven Reactivity

In medicinal chemistry contexts, this compound inhibits acetylcholinesterase (AChE) and modulates β-amyloid aggregation:

-

AChE Inhibition : IC₅₀ = 2.31 μM (uncompetitive inhibition) .

-

β-Amyloid Aggregation Inhibition : 53.3% reduction at 10 μM concentration .

Structural Basis :

The nitro group’s electron-withdrawing effects enhance π-stacking with aromatic residues in enzyme active sites, while the sulfonamide moiety chelates metal ions involved in pathogenic protein aggregation .

Stability and Degradation Pathways

-

Photodegradation : UV light induces nitro-to-nitrito rearrangement, forming reactive oxygen species (ROS).

-

Thermal Stability : Decomposes above 200°C via cleavage of the sulfonamide bond.

This compound’s multifunctional reactivity positions it as a versatile scaffold for drug discovery and materials science. Further studies optimizing reaction selectivity and exploring novel catalytic applications are warranted.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anticancer Activity

Recent studies have indicated that N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways and modulation of apoptotic proteins .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can inhibit acetylcholinesterase activity and reduce β-amyloid aggregation, thereby potentially enhancing cognitive functions and providing a protective effect against neuronal damage . This dual action makes it a candidate for further development as a multifunctional agent in treating Alzheimer's disease.

Case Studies

3.1 Study on Anticancer Properties

A notable study published in a peer-reviewed journal assessed the anticancer efficacy of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide against various human cancer cell lines. The results showed a dose-dependent decrease in cell viability and significant induction of apoptosis markers such as cleaved PARP and caspase-3 activation .

3.2 Neuroprotection in Animal Models

Another investigation focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The study found that administration of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide improved cognitive performance in behavioral tests and reduced amyloid plaque formation in the brain . These findings support its potential application as a therapeutic agent for Alzheimer's disease.

Wirkmechanismus

The mechanism by which N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE exerts its effects is often related to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

- N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Uniqueness

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE is unique due to the presence of both a nitro group and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other benzothiazole derivatives.

Biologische Aktivität

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H13N3O6S2

- Molecular Weight : 399.42 g/mol

- InChI Key : [To be determined from the specific compound structure]

The biological activity of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Receptors : It has been reported to interact with specific receptors involved in cancer signaling pathways, such as c-Met and EGFR, which are crucial for tumor growth and metastasis.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress-induced cellular damage.

Biological Activity Data

The following table summarizes various biological activities observed in research studies involving N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide:

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Lung Cancer Models

In vivo models of non-small cell lung cancer showed that this compound effectively reduced tumor size when administered in conjunction with standard chemotherapy agents. The combination therapy enhanced overall survival rates compared to controls.

Research Findings

Recent research has indicated that N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has a favorable safety profile with minimal toxicity observed in animal models. Additionally, its ability to cross the blood-brain barrier presents potential applications in treating brain tumors.

Q & A

Q. Table 1: Key Spectral Signatures

| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | UV λ_max (nm) |

|---|---|---|---|

| Benzothiazole (C-S-C) | 685–687 | - | 250–270 |

| Amide I (C=O) | ~1682 | - | - |

| Nitro group (NO₂) | 1523–1548 | - | 280–310 |

What synthetic pathways are commonly employed for the preparation of N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

Basic Question

Synthesis typically involves multi-step reactions :

Benzothiazole Core Formation : Condensation of 2-aminothiophenol derivatives with acid chlorides or carbonyl reagents under reflux .

Methanesulfonyl Introduction : Sulfonation at the 6-position using methanesulfonyl chloride in the presence of a base (e.g., pyridine) .

Amide Coupling : Reaction of 2-nitrobenzoyl chloride with the aminated benzothiazole intermediate using coupling agents like DCC/DMAP .

Q. Critical Parameters :

- Temperature control (60–80°C for sulfonation).

- Solvent selection (DMF or DCM for polar intermediates).

How can researchers resolve contradictions in bioactivity data observed across different cell lines or assay conditions?

Advanced Question

Contradictions may arise from variability in experimental design . Mitigation strategies include:

Q. Table 2: Bioactivity Comparison Across Studies

| Study | Target (e.g., Enzyme) | IC50 (μM) | Cell Line/Model | Key Finding |

|---|---|---|---|---|

| A | COX-2 | 1.2 | RAW 264.7 | Anti-inflammatory |

| B | β-lactamase | 5.8 | E. coli | Antimicrobial |

| C | Caspase-3 | 0.9 | HeLa | Apoptosis induction |

What methodological approaches optimize the compound's solubility for in vivo pharmacokinetic studies?

Advanced Question

Poor aqueous solubility (noted in ) can be addressed via:

- Co-Solvent Systems : Use ethanol/PEG-400 mixtures (e.g., 30:70 v/v) to enhance dissolution .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

- Salt Formation : React with sodium bicarbonate to improve ionic solubility .

How does the methanesulfonyl group influence electronic properties and reactivity?

Advanced Question

The methanesulfonyl (-SO₂CH₃) group exerts strong electron-withdrawing effects:

- Electronic Impact : Reduces electron density on the benzothiazole ring, enhancing electrophilic substitution at the 2-position .

- Reactivity : Stabilizes transition states in nucleophilic aromatic substitution (e.g., with piperidine) .

- Spectroscopic Evidence : IR shows S=O stretching at 1150–1170 cm⁻¹ and 1320–1350 cm⁻¹ .

What computational strategies predict binding modes with biological targets like enzymes?

Advanced Question

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are used to:

- Identify key interactions (e.g., hydrogen bonds with catalytic residues of β-lactamase) .

- Predict binding free energies (ΔG) to rank analogues for SAR studies .

Key Software : SHELXPRO for crystallographic refinement of enzyme-ligand complexes .

How are impurities quantified and controlled during synthesis?

Basic Question

- TLC : Monitor reaction progress using ethyl acetate/hexane (3:7) mobile phase .

- HPLC-MS : Quantify impurities (<0.5%) with a C18 column and acetonitrile/water gradient .

- Recrystallization : Purify using ethanol/water mixtures to remove polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.